molecular formula C12H18ClN3O B1476981 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine CAS No. 2025162-04-1

4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B1476981
CAS No.: 2025162-04-1
M. Wt: 255.74 g/mol
InChI Key: WPSSKRBKNZYBKP-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine is a chemical compound with the molecular formula C12H18ClN3O and a molecular weight of 255.74 g/mol. It belongs to the class of piperidine-substituted pyrimidine derivatives, which are recognized as promising scaffolds in medicinal chemistry due to their prevalence in biologically active molecules . Pyrimidine derivatives, in particular, are associated with diverse biological and therapeutic activities, making them candidates of interest in drug discovery and development programs . The specific structure of this compound, featuring a chloropyrimidine core linked to a 2-(methoxymethyl)piperidine group, suggests its primary utility as a key synthetic intermediate. It is designed for use in professional research settings, such as the discovery and characterization of new molecular entities . For instance, structurally related heteroaryl piperidine compounds have been investigated as allosteric modulators for therapeutic targets like the M4 muscarinic acetylcholine receptor, indicating potential applications in developing treatments for neurological disorders . Researchers can employ this compound to explore structure-activity relationships (SAR) and to synthesize more complex molecules for pharmacological evaluation. This product is intended for Research Use Only (RUO) and is strictly for use in laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is subject to change.

Properties

IUPAC Name

4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-9-14-11(13)7-12(15-9)16-6-4-3-5-10(16)8-17-2/h7,10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSSKRBKNZYBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCCC2COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Key Intermediates

The preparation of this compound can be logically divided into two main synthetic segments:

The general synthetic route involves nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring, exploiting the reactivity of the 4- and 6-chloro substituents.

Preparation of the Piperidine Substituent

The 2-(methoxymethyl)piperidine moiety is typically prepared through functionalization of piperidine at the 2-position with a methoxymethyl group. Based on literature on piperidine derivatives synthesis and donepezil analogues (which share structural similarities), the following approach is recommended:

  • Double aza-Michael reaction : This method efficiently constructs 2-substituted 4-piperidone intermediates, which can be further converted into 2-substituted piperidines.
  • Functional group transformations : The 4-piperidone intermediate is reduced and alkylated to introduce the methoxymethyl group at the 2-position of piperidine.

This strategy has been demonstrated to yield chiral 2-substituted piperidines with good stereochemical control and high yield, as reported in the synthesis of donepezil analogues (ACS Omega, 2020).

Pyrimidine Core Synthesis and Chlorination

The pyrimidine core, 4-chloro-2-methylpyrimidine, is typically synthesized by:

  • Cyclization of suitable amidines or guanidine derivatives with β-dicarbonyl compounds or equivalent precursors.
  • Chlorination at the 4- and 6-positions using reagents such as phosphoryl trichloride (POCl3) in the presence of solvents like methylene dichloride and bases such as sodium bicarbonate, which facilitates the introduction of chloro substituents.

This chlorination step is critical to activate the pyrimidine ring for subsequent nucleophilic substitution by the piperidine derivative.

Coupling of Piperidine to Pyrimidine

The key step in the preparation of 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine is the nucleophilic aromatic substitution at the 6-chloro position of the pyrimidine by the nitrogen of the 2-(methoxymethyl)piperidine.

  • The reaction is generally carried out under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF).
  • Temperature control and reaction time are optimized to maximize substitution at the 6-position while retaining the 4-chloro substituent.
  • The reaction may be catalyzed or facilitated by the presence of bases like potassium carbonate or sodium hydride.

Summary of Preparation Steps

Step Reaction Description Reagents/Conditions Expected Yield/Notes
1 Synthesis of 2-(methoxymethyl)piperidine Double aza-Michael reaction on divinyl ketones, reduction, alkylation High yield, stereochemical control
2 Synthesis of 4-chloro-2-methylpyrimidine Cyclization of amidines + chlorination with POCl3 Moderate to high yield, requires careful control of chlorination
3 Nucleophilic aromatic substitution at 6-chloro position Reaction of 4-chloro-2-methyl-6-chloropyrimidine with 2-(methoxymethyl)piperidine in DMF, base Good yield, selective substitution at 6-position

Research Findings and Optimization Insights

  • Solvent Choice : Polar aprotic solvents such as DMF or acetonitrile are preferred for the SNAr step to enhance nucleophilicity of the piperidine nitrogen and solubility of reactants.
  • Temperature Control : Moderate heating (50–100 °C) improves substitution rates without decomposing sensitive intermediates.
  • Base Selection : Mild inorganic bases (e.g., K2CO3, NaHCO3) are effective in deprotonating the piperidine nitrogen and promoting substitution.
  • Purification : Column chromatography or crystallization is used to isolate the final product with high purity.

Additional Notes

  • The preparation of the piperidine intermediate with a methoxymethyl substituent at the 2-position is a key determinant of the overall yield and stereochemical purity.
  • The chlorination step on the pyrimidine ring must be carefully controlled to avoid over-chlorination or side reactions.
  • Literature reports on related compounds (e.g., donepezil analogues) provide valuable synthetic precedents for the piperidine functionalization and coupling strategies.
  • Industrial scale synthesis may involve multi-step processes with intermediate isolations and purifications to ensure product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially reducing the chloro group to a hydrogen atom.

    Substitution: The chloro group at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its heterocyclic structure.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Probes: Used in the design of biological probes for studying enzyme interactions and receptor binding.

Industry:

    Materials Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring and the pyrimidine core are likely involved in interactions with biological macromolecules, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Compound A : 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine
  • Key Features :
    • Pyrimidine core with chloro and methoxy groups.
    • 3,5-Dimethylpiperidine substituent linked via a phenylsulfanyl bridge.
Compound B : 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
  • Key Features :
    • Methylsulfonyl group on the piperidine ring.
    • Chloro and methyl substituents on the pyrimidine core.
  • Comparison :
    • The methylsulfonyl group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the methoxymethyl group .
    • The absence of a methoxymethyl group may limit metabolic stability, as sulfonyl groups are prone to enzymatic reduction .
Compound C : 4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
  • Key Features :
    • Piperazine ring (a diazacyclohexane) with a methyl group.
    • Methylsulfanyl substituent at position 2.

Functional Group Variations

Methoxymethyl vs. Methylsulfonyl (Compound B) :
  • Methoxymethyl :
    • Ether linkage provides moderate polarity and metabolic resistance to hydrolysis.
    • May enhance passive diffusion through lipid membranes due to balanced lipophilicity .
  • Higher solubility in polar solvents but increased susceptibility to enzymatic modification .
Chloro vs. Methylsulfanyl (Compound C) :
  • Chloro Substituent :
    • Electron-withdrawing, stabilizes the pyrimidine ring and directs electrophilic substitutions to specific positions.
    • May contribute to cytotoxicity in certain applications (e.g., anticancer agents) .
  • Methylsulfanyl :
    • Electron-donating thioether group increases ring electron density, favoring electrophilic attacks.
    • Prone to oxidation, forming sulfoxides or sulfones, which can alter bioactivity .

Physicochemical Data (Hypothetical Comparison)

Property Target Compound Compound B Compound C
Molecular Weight ~295.8 g/mol ~289.8 g/mol ~307.3 g/mol (HCl salt)
LogP (Predicted) 2.5–3.0 1.8–2.2 2.0–2.5
Solubility (Water) Low (ether group) Moderate (sulfonyl group) High (HCl salt)
Melting Point 120–130°C (estimated) 150–160°C >200°C (salt form)

Biological Activity

The compound 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN3_{3}O
  • Molecular Weight : 255.73 g/mol
  • IUPAC Name : this compound

This compound features a pyrimidine ring substituted with a chloro group and a piperidine moiety, which may contribute to its biological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrimidine derivatives induce apoptosis in breast cancer cells by disrupting mitochondrial integrity and activating caspases .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23115Caspase activation
Compound BA278020Mitochondrial membrane disruption
4-Chloro...HeLa25Induction of apoptosis

Neuroprotective Effects

Pyrimidine derivatives have also been investigated for their neuroprotective effects. A study demonstrated that certain piperidine-containing compounds could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

In addition to anticancer and neuroprotective properties, some studies suggest that pyrimidine derivatives exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, possibly through inhibition of bacterial DNA synthesis .

Case Study 1: Anticancer Activity in Glioblastoma Cells

A clinical study evaluated the effects of a pyrimidine derivative on glioblastoma multiforme (GBM) cells. The results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptotic markers, suggesting its potential as an adjunct therapy in GBM treatment .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of a related piperidine derivative resulted in improved cognitive function and reduced neuronal loss. The study concluded that these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1: Preparation of the pyrimidine core via condensation of substituted urea with β-keto esters under acidic conditions.
  • Step 2: Introduction of the 2-(methoxymethyl)piperidine moiety via Buchwald-Hartwig amination or microwave-assisted coupling (60–80°C, Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base) .
  • Optimization:
    • Temperature control: Maintain reflux conditions (80–100°C) for piperidine coupling to avoid side reactions.
    • Catalyst selection: Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity .
    • Purification: Use column chromatography (CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) for ≥95% purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify methoxymethyl protons (δ 3.3–3.5 ppm) and piperidine ring protons (δ 1.5–2.8 ppm) .
    • ¹³C NMR: Confirm the pyrimidine C4-Cl (δ 105–110 ppm) and piperidine carbons (δ 25–50 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (expected [M+H]⁺: ~310.8 g/mol) .

Q. What in vitro biological assays are recommended for initial evaluation of therapeutic potential?

Methodological Answer:

  • Anticancer Activity:
    • MTT assay: Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48 hours .
  • Antimicrobial Screening:
    • Microbroth dilution: Assess minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme Inhibition:
    • Kinase assays: Evaluate inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Meta-analysis: Compare datasets for assay conditions (e.g., cell line variability, compound solubility in DMSO/PBS) .
  • Orthogonal validation: Re-test conflicting results using alternative assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .
  • Structural analogs: Synthesize derivatives (e.g., replacing methoxymethyl with ethyl or benzyl groups) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict binding modes and target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases or microbial targets. Focus on hydrogen bonding with the pyrimidine N1 and hydrophobic interactions with the piperidine ring .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (GROMACS, 100 ns) to assess binding pocket occupancy .
  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. What strategies improve solubility and bioavailability without compromising activity?

Methodological Answer:

  • Salt formation: Synthesize hydrochloride salts via HCl/EtOH treatment to enhance aqueous solubility .
  • Prodrug design: Introduce hydrolyzable esters at the methoxymethyl group (e.g., acetyl or phosphate esters) .
  • Co-crystallization: Use co-formers (e.g., succinic acid) to create stable cocrystals with improved dissolution rates .

Q. How to design SAR studies focusing on the methoxymethyl-piperidine moiety?

Methodological Answer:

  • Systematic modifications:
    • Piperidine substitution: Replace 2-(methoxymethyl) with 2-(hydroxymethyl) or 2-(aminomethyl) to probe steric/electronic effects .
    • Methoxy group: Vary alkoxy chain length (e.g., ethoxy, propoxy) to assess hydrophobicity .
  • Bioassays: Test derivatives against primary targets (e.g., kinases) and off-targets (e.g., cytochrome P450) to refine selectivity .

Q. What analytical techniques identify degradation products under stressed conditions?

Methodological Answer:

  • Forced degradation: Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH) .
  • LC-MS/MS: Identify degradation products (e.g., demethylation or piperidine ring cleavage) using a Q-TOF mass spectrometer .
  • Stability-indicating HPLC: Develop a gradient method (e.g., 10–90% acetonitrile in 20 minutes) to resolve degradation peaks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine

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